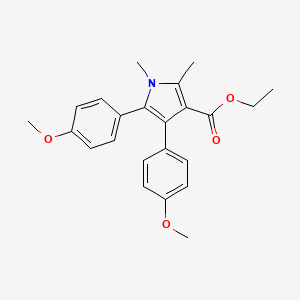
ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, also known as BM212, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of pyrrole carboxylate derivatives and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, which may be due to its ability to induce apoptosis. Additionally, this compound has been shown to have anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, the anti-microbial activity of this compound may make it difficult to use in experiments involving bacterial cultures.
Orientations Futures
There are several future directions for the research on ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate. One direction is to further elucidate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to investigate the efficacy of this compound in animal models of inflammatory diseases and cancer. Additionally, it may be worthwhile to investigate the potential synergistic effects of this compound with other compounds, which may enhance its therapeutic potential.
Méthodes De Synthèse
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the reaction of 3-methyl-2-butanone, 4-methoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The Gewald reaction involves the reaction of 4-methoxybenzaldehyde, ethyl cyanoacetate, and sulfur in the presence of sodium ethoxide and ethanol. The Pictet-Spengler reaction involves the reaction of 4-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of hydrochloric acid and acetic anhydride.
Applications De Recherche Scientifique
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has demonstrated anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-6-28-23(25)20-15(2)24(3)22(17-9-13-19(27-5)14-10-17)21(20)16-7-11-18(26-4)12-8-16/h7-14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVUZJVZVHAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

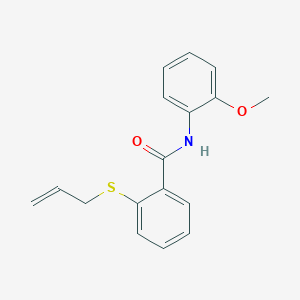
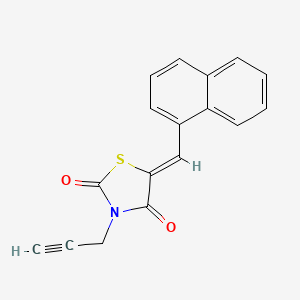
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356722.png)
![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5356743.png)
![N-(4-{[(5-chloro-2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5356754.png)
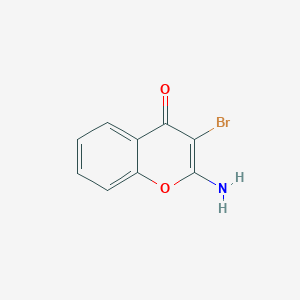
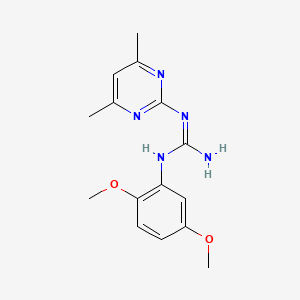
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5356780.png)
![1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine](/img/structure/B5356782.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)
![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)